molecular formula C22H15FN4O3 B1684061 VU 1545 CAS No. 890764-63-3

VU 1545

Cat. No.: B1684061
CAS No.: 890764-63-3
M. Wt: 402.4 g/mol
InChI Key: BRAZLURTFMCAHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU-1545 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

VU-1545 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of VU-1545, while substitution reactions can introduce different functional groups onto the aromatic rings .

Scientific Research Applications

VU-1545 has a wide range of applications in scientific research, including:

    Chemistry: Used to study the modulation of metabotropic glutamate receptors and their role in chemical signaling.

    Biology: Employed in research on neuronal signaling and the effects of glutamate receptor modulation on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders, such as schizophrenia and anxiety.

    Industry: Utilized in the development of new pharmacological agents targeting glutamate receptors

Mechanism of Action

VU-1545 exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor 5. This means that it binds to a site on the receptor distinct from the glutamate binding site, enhancing the receptor’s response to glutamate. The modulation of mGluR5 by VU-1545 leads to the activation of downstream signaling pathways, including the phosphorylation of AKT, which plays a role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VU-1545 is unique in its specific binding affinity and efficacy as a positive allosteric modulator of mGluR5. Its distinct chemical structure allows for selective modulation of the receptor, making it a valuable tool in research focused on glutamate signaling and its implications in neurological disorders .

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O3/c23-18-8-4-5-9-20(18)26-21(14-19(25-26)15-6-2-1-3-7-15)24-22(28)16-10-12-17(13-11-16)27(29)30/h1-14H,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAZLURTFMCAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469659
Record name VU 1545
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890764-63-3
Record name VU 1545
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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